Kif18A-IN-4

KIF18A Non-competitive inhibition Allosteric binding

Kif18A-IN-4 (CAS: 1197522-21-6) is a moderately potent, ATP- and microtubule (MT)-noncompetitive inhibitor of the mitotic kinesin KIF18A. It exhibits an IC50 value of 6.16 μM in KIF18A motor assays.

Molecular Formula C22H27N3O3S
Molecular Weight 413.5 g/mol
Cat. No. B12402646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKif18A-IN-4
Molecular FormulaC22H27N3O3S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4
InChIInChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26)
InChIKeyPGNDBHSSJBNDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kif18A-IN-4: A KIF18A Non-Competitive Inhibitor for Chromosomal Instability Research


Kif18A-IN-4 (CAS: 1197522-21-6) is a moderately potent, ATP- and microtubule (MT)-noncompetitive inhibitor of the mitotic kinesin KIF18A [1]. It exhibits an IC50 value of 6.16 μM in KIF18A motor assays . This compound is part of a chemical series developed for exploring KIF18A inhibition in chromosomally unstable (CIN) cancers .

Why Kif18A-IN-4's Non-Competitive Mechanism and Selectivity Profile Prevent Simple Substitution


Kif18A-IN-4 cannot be interchanged with other KIF18A inhibitors or pan-kinesin inhibitors due to its distinct mechanism of action as an ATP- and microtubule-noncompetitive inhibitor . Unlike ATP-competitive inhibitors such as BTB-1, Kif18A-IN-4 binds to an allosteric site at the interface of KIF18A and tubulin, which is critical for its selectivity profile [1]. This unique binding mode results in a different selectivity fingerprint compared to more potent but less selective analogs, making direct substitution without rigorous validation scientifically unsound [2].

Kif18A-IN-4: Quantitative Differentiation from Key KIF18A Inhibitor Comparators


Non-Competitive Inhibition Profile Differentiates Kif18A-IN-4 from ATP-Competitive BTB-1

Kif18A-IN-4 acts as an ATP- and microtubule-noncompetitive inhibitor, a mechanism distinct from the ATP-competitive inhibitor BTB-1. Kif18A-IN-4 binds to an allosteric site at the interface of KIF18A and tubulin, which is not the primary ATP-binding pocket [1]. This binding mode is associated with a unique selectivity profile, as evidenced by its lack of direct effects on tubulin assembly, a property not shared by all KIF18A inhibitors .

KIF18A Non-competitive inhibition Allosteric binding

Selectivity Profile: Kif18A-IN-4 Demonstrates No Direct Effect on Tubulin Assembly

In contrast to certain microtubule-targeting agents, Kif18A-IN-4 does not show any direct effects on tubulin assembly . This characteristic is a key differentiator from pan-inhibitors or compounds with off-target effects on microtubule dynamics. While quantitative selectivity data against a full panel of kinesins is not publicly available for Kif18A-IN-4, the published literature on the broader AM-7710 series indicates that related compounds exhibit good specificity, except for the KIF19A motor . This suggests that Kif18A-IN-4 likely avoids broad inhibition of other kinesins, a common liability of less selective analogs.

Selectivity Tubulin polymerization Mitotic kinesins

Cellular Activity: Kif18A-IN-4 Induces a Distinct Multipolar Spindle Phenotype in Cancer Cells

In MDA-MB-157 triple-negative breast cancer cells, treatment with 15 μM Kif18A-IN-4 for 24 hours induces a characteristic phenotype defined by multipolar spindle arrays arising from multiple pericentriolar material (PCM) centers . This cellular outcome is a direct consequence of KIF18A inhibition and differs from the phenotypes induced by inhibitors of other mitotic kinesins, such as the monopolar spindle formation caused by Eg5 inhibitors [1]. Furthermore, in OVCAR-3 ovarian cancer cells, Kif18A-IN-4 exhibits an EC50 of 6.35 μM in a mitotic index assay .

Mitotic phenotype Multipolar spindle MDA-MB-157 cells

Potency Comparison: Kif18A-IN-4 Occupies a Moderate Potency Range Distinct from Nanomolar-Potent AM-Series Analogs

Kif18A-IN-4 exhibits a KIF18A motor IC50 of 6.16 μM . In comparison, optimized analogs from the AM-7710 series, such as AM-1882 and AM-5308, demonstrate significantly higher potency, with IC50 values of 230 nM and 47 nM, respectively . This places Kif18A-IN-4 in a distinct potency class, making it a useful tool compound for studies where moderate, tunable inhibition is desired, as opposed to the near-complete target engagement achieved by nanomolar-potent probes.

Potency IC50 KIF18A motor assay

In Vitro Antitumor Activity in OVCAR-3 Cells Establishes Functional Relevance

Kif18A-IN-4 demonstrates functional antitumor activity, as evidenced by a cellular EC50 of 6.35 μM in OVCAR-3 ovarian cancer cells using a mitotic index assay . This value closely aligns with its biochemical IC50, suggesting that the compound's cellular activity is directly linked to KIF18A inhibition. While this EC50 is moderate compared to the sub-micromolar activity of advanced chemical probes like AM-0277 (mean cellular EC50 of 0.047 μM across sensitive cell lines) [1], it validates Kif18A-IN-4 as a functional inhibitor with a clear cellular phenotype.

Antitumor activity Cell proliferation OVCAR-3 cells

Chemical Structure and Purity: A Defined Chemical Entity for Reproducible Research

Kif18A-IN-4 is a well-characterized chemical entity with a defined IUPAC name (N-(3-(cyclopentylsulfonyl)phenyl)-2-(piperidin-1-yl)nicotinamide), molecular formula (C22H27N3O3S), and molecular weight (413.53 g/mol) . Vendors typically supply it with purity ≥98% as determined by HPLC . This level of characterization is essential for reproducibility in scientific research, distinguishing it from less-defined or crude chemical tools. While some sources indicate purity up to 99.34% is available , the standard high purity ensures that observed biological effects are attributable to the compound itself and not impurities.

Chemical probe Purity Reproducibility

Optimal Research Applications for Kif18A-IN-4 Based on Its Differential Profile


Mechanistic Studies of KIF18A Inhibition in Chromosomally Unstable Cancer Cell Models

Given its moderate potency and distinct multipolar spindle phenotype , Kif18A-IN-4 is well-suited for dissecting the immediate cellular consequences of KIF18A inhibition in vitro. Researchers studying the role of KIF18A in maintaining bipolar spindle integrity in CIN cancer cells, such as MDA-MB-157 (breast) and OVCAR-3 (ovarian) models, can use this compound to induce and characterize mitotic defects without the confounding effects of tubulin polymerization disruption .

Comparative Pharmacology and Selectivity Profiling Studies

The unique non-competitive mechanism of Kif18A-IN-4, in contrast to ATP-competitive inhibitors like BTB-1 , makes it a valuable tool for comparative pharmacological studies. Researchers investigating the functional consequences of binding to the allosteric KIF18A-tubulin interface versus the ATP-binding site can employ Kif18A-IN-4 to explore differences in downstream signaling, resistance mechanisms, and cellular response .

Tool Compound for Target Validation in Early-Stage Oncology Research

Kif18A-IN-4 serves as a foundational tool compound for validating KIF18A as a therapeutic target in specific cancer subtypes. Its established anti-tumor activity in cellular models and its classification as a chemical probe make it appropriate for preliminary studies aimed at linking KIF18A inhibition to effects on tumor cell viability, proliferation, and apoptosis, particularly in the context of chromosomal instability.

Reference Compound for Development of Next-Generation KIF18A Inhibitors

In medicinal chemistry programs, Kif18A-IN-4 represents an important benchmark compound from the AM-7710 series. Its moderate potency (IC50 = 6.16 μM) and selectivity profile provide a baseline for structure-activity relationship (SAR) studies aimed at improving target affinity and cellular activity . Researchers can use Kif18A-IN-4 as a reference to quantify the gains in potency and selectivity achieved by novel analogs, as demonstrated by the progression to more potent inhibitors like AM-1882 and AM-5308 .

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